molecular formula C14H18F4N2 B1411698 1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1707605-08-0

1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1411698
CAS No.: 1707605-08-0
M. Wt: 290.3 g/mol
InChI Key: GLVVDRUARJWCFC-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 4-fluoro-2-(trifluoromethyl)phenyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic aromatic substitution reaction, where a piperidine derivative reacts with a fluorinated aromatic compound under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and bases like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atoms and formation of less fluorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Less fluorinated derivatives.

    Substitution: Compounds with substituted nucleophiles in place of fluorine atoms.

Scientific Research Applications

1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s fluorinated aromatic ring and piperidine moiety allow it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-N,N-dimethylpiperidin-4-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(4-Trifluoromethylphenyl)-N,N-dimethylpiperidin-4-amine: Similar structure but without the fluorine atom at the 2-position.

    1-(4-Chloro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine: Contains a chlorine atom instead of a fluorine atom, leading to different reactivity and applications.

Uniqueness

1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is unique due to the presence of both fluorine and trifluoromethyl groups on the aromatic ring, which impart distinct electronic and steric properties. These features make it particularly valuable in the design of compounds with specific biological activities and chemical reactivity.

Properties

IUPAC Name

1-[4-fluoro-2-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F4N2/c1-19(2)11-5-7-20(8-6-11)13-4-3-10(15)9-12(13)14(16,17)18/h3-4,9,11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVVDRUARJWCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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